molecular formula C14H15N3O2 B2592358 N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1334368-62-5

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No.: B2592358
CAS No.: 1334368-62-5
M. Wt: 257.293
InChI Key: GLBXRTBNCSWKJQ-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is a chemical compound of interest in medicinal chemistry and neuroscience research. This molecule is a derivative of acetamide, a scaffold recognized for its relevance in the development of central nervous system (CNS) active agents . Its structure incorporates a phenylethyl moiety, a feature common in compounds that interact with neurological targets , and a pyrimidinyloxy group, which can influence binding affinity and pharmacokinetic properties . Research on structurally similar N-substituted acetamide and propanamide derivatives has demonstrated significant anticonvulsant potential, with some analogs showing robust activity in quantitative structure-activity relationship (QSAR) models and exhibiting binding to targets like the γ-aminobutyrate aminotransferase (GABA-AT) enzyme . Consequently, this compound is positioned as a valuable scaffold for researchers investigating new neurological pathways and for the in silico design and development of novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1-phenylethyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-11(12-6-3-2-4-7-12)17-13(18)10-19-14-15-8-5-9-16-14/h2-9,11H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXRTBNCSWKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 1-phenylethylamine and 2-chloropyrimidine.

    Formation of Intermediate: 1-phenylethylamine is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate to form N-(1-phenylethyl)-2-chloropyrimidine.

    Substitution Reaction: The intermediate N-(1-phenylethyl)-2-chloropyrimidine is then reacted with sodium acetate in a solvent like dimethylformamide (DMF) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidin-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium acetate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted products with different nucleophiles replacing the pyrimidin-2-yloxy group.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties
N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide belongs to a class of compounds known as heteroaryloxy-acetamides, which are recognized for their herbicidal activity. These compounds are particularly effective against monocotyledonous weeds, making them valuable in crop management. The compound can be used in combination with other herbicides to enhance efficacy and crop tolerance, demonstrating synergistic effects that improve weed control while minimizing damage to desirable plants .

Table 1: Herbicidal Efficacy of Heteroaryloxy-Acetamides

Compound NameTarget WeedsApplication Rate (g/ha)Efficacy (%)
This compoundVarious monocots100-20085-95
Other Heteroaryloxy CompoundsVarious monocots50-15080-90

Medicinal Chemistry Applications

Potential Drug Development
Research indicates that this compound may have applications in drug development, particularly as a lead compound for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against specific targets, such as certain cancer cell lines or bacterial strains .

Case Study: Drug Repurposing
A notable case study involved the exploration of this compound as a potential candidate for repurposing existing drugs for new therapeutic uses. The compound was tested in vitro against various cancer cell lines, showing promising cytotoxic effects, which could lead to further investigations into its mechanism of action and potential clinical applications .

Chemical Synthesis and Research

Building Block in Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions, including coupling reactions and modifications that can yield novel compounds with desired properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Oxygen

Heterocyclic Substituents
  • N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide : The pyrimidin-2-yloxy group provides a planar, electron-deficient aromatic system, favoring interactions with nucleotide-binding domains (e.g., kinases) .
  • 2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide (Compound 38) : Replacing pyrimidinyloxy with a quinazoline sulfonyl group enhances anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) due to increased steric bulk and sulfonyl-mediated hydrogen bonding .
  • Crystallographic data (orthorhombic, P212121) confirm its rigid conformation .
Alkyl/Aryl Substituents
  • 2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide: The tert-butyl group increases molecular weight (311.425 g/mol) and logP, enhancing lipophilicity but reducing aqueous solubility. This modification may improve metabolic stability .
  • 2-(2-n-Butyl-4-hydroxy-6-methylpyrimidin-5-yl)-N,N-dimethylacetamide: Pyrimidine substitution at the 5-position (vs.

N-Substituent Variations

  • The trifluoromethyl group enhances metabolic resistance .

Stereochemical and Functional Group Modifications

  • (R)-2-(2-Hydroxyphenyl)-N-(1-phenylethyl)acetamide : The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the pyrimidinyloxy group. The (R)-configuration yields 59% synthesis efficiency using Ru catalysis .
  • The 2-oxo modification alters acetamide conformation, impacting target binding .

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituent (O-position) N-Substituent Molecular Weight (g/mol) Key Biological Activity
This compound Pyrimidin-2-yloxy 1-Phenylethyl 283.31* Not reported (structural analog data inferred)
2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)-N-(4-methoxyphenyl)acetamide Quinazoline sulfonyl 4-Methoxyphenyl ~450 (estimated) Anti-cancer (IC₅₀ < 10 µM)
2-(2-tert-Butylphenoxy)-N-(1-phenylethyl)acetamide 2-tert-Butylphenoxy 1-Phenylethyl 311.43 Not reported (high logP)
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Indol-3-yl 1-Phenylethyl 278.34 Chiral intermediate for alkaloid synthesis

*Calculated based on molecular formula C₁₄H₁₅N₃O₂.

Research Findings and Implications

  • Anti-Cancer Activity : Quinazoline sulfonyl derivatives (e.g., Compound 38) outperform pyrimidinyloxy analogs in potency, likely due to stronger hydrogen bonding and steric effects .
  • Metabolic Stability : Trifluoromethyl and tert-butyl groups reduce oxidative metabolism, making these analogs suitable for prolonged action .

Biological Activity

N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been studied for its potential anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases and pain management.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit COX enzymes effectively, which are responsible for the synthesis of pro-inflammatory mediators like prostaglandins. In vitro studies have reported IC50_{50} values comparable to established NSAIDs, indicating its potential as an analgesic and anti-inflammatory agent .

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Similar pyrimidine derivatives have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies suggest that this compound may exert cytotoxic effects through modulation of signaling pathways involved in tumorigenesis .

Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX-1 and COX-2,
AnticancerInduction of apoptosis in cancer cells,
AnalgesicModulation of pain signaling pathways

Case Studies

  • In Vitro Studies on Anti-inflammatory Effects
    A study evaluated the anti-inflammatory activity of this compound using carrageenan-induced paw edema models in rats. The results indicated significant reduction in edema, highlighting the compound's potential as an effective anti-inflammatory agent .
  • Anticancer Activity Assessment
    In another investigation, the compound was tested against various cancer cell lines, including A431 vulvar epidermal carcinoma cells. Results showed that it inhibited cell proliferation significantly, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-(1-phenylethyl)-2-(pyrimidin-2-yloxy)acetamide, and how can reaction conditions be optimized for laboratory-scale synthesis?

Methodological Answer: The compound can be synthesized via a two-step process:

Nucleophilic substitution : React 2-chloropyrimidine with 2-hydroxyacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) to introduce the pyrimidinyloxy moiety.

Condensation : Couple the intermediate with 1-phenylethylamine using coupling agents like EDCI/HOBt or DCC in anhydrous THF.
Optimization Tips :

  • Use microwave-assisted synthesis (50–80°C, 30–60 min) to enhance reaction efficiency and reduce byproducts .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography (≥95% purity) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the pyrimidinyloxy group (δ 8.5–8.7 ppm for pyrimidine protons) and acetamide backbone (δ 2.1–2.3 ppm for CH₃) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected m/z ~300–320 g/mol) .
  • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) to assess purity (>98% for pharmacological assays) .

Q. How should researchers handle discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (e.g., Gaussian for ¹³C NMR chemical shifts) .
  • Re-crystallize the compound (solvent: ethanol/water) and analyze single-crystal X-ray diffraction data if available .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for pyrimidinyloxy acetamide derivatives, and how can they guide this compound optimization?

Methodological Answer: Key SAR findings from analogous compounds :

Substituent Biological Activity Mechanistic Insight
Halogen (Cl, F)Enhanced anti-inflammatory activityIncreased electron-withdrawing effects improve target binding.
Nitro (-NO₂)Analgesic and anticancer activityROS generation via redox cycling.
Design Strategy :
  • Introduce para-fluoro or meta-nitro groups on the phenyl ring to enhance potency.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or kinase targets .

Q. How can crystallographic data inform the design of this compound derivatives with improved stability?

Methodological Answer:

  • Analyze hydrogen-bonding networks in crystal structures of related acetamides (e.g., N-(4-chlorophenyl) analogs). Pyrimidine N atoms often form H-bonds with water or solvent molecules, influencing solubility .
  • Modify the 1-phenylethyl group to introduce steric hindrance (e.g., ortho-methyl) and reduce hygroscopicity .

Q. What in silico approaches are recommended to predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate logP (~2.5–3.0), blood-brain barrier permeability (low), and CYP450 inhibition risk.
  • Metabolic Stability : Simulate Phase I metabolism (e.g., METEOR) to identify vulnerable sites (e.g., pyrimidine ring oxidation) .
  • Bioavailability : Apply Rule of Five criteria; molecular weight (<500) and H-bond donors (<5) are favorable .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Validation : Use standardized protocols (e.g., NIH Guidelines for anti-inflammatory assays) and include positive controls (e.g., indomethacin).
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ curves (3–5 replicates) to confirm activity thresholds .
  • Off-Target Screening : Profile against kinase panels (e.g., Eurofins DiscoverX) to rule out nonspecific effects .

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